An In-Depth Technical Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6)
An In-Depth Technical Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6)
Introduction: The Strategic Value of a Versatile Sultam Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound belonging to the sultam class, has emerged as a scaffold of significant interest. Its rigid bicyclic structure, combined with the reactive potential of the integrated sulfonamide moiety, offers a unique confluence of stability and functionality. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic endeavors. We will explore its core characteristics, synthesis, reactivity, and its role as a key intermediate in the creation of high-value bioactive molecules.
Core Compound Characteristics
The foundational knowledge of a chemical entity begins with its fundamental properties. These data points are critical for experimental design, from reaction setup to purification and characterization.
Table 1: Physicochemical and Structural Properties of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
| Property | Value | Source(s) |
| CAS Number | 111248-89-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇NO₂S | [1][3][4][5] |
| Molecular Weight | 169.20 g/mol | [3][4] |
| IUPAC Name | 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide | |
| Synonym(s) | 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide | [4] |
| Class | Sultam (Cyclic Sulfonamide) | [1][6] |
| Physical Form | Solid | |
| Boiling Point | 311.3 ± 45.0 °C (Predicted) | [3] |
| Storage | Store at room temperature, sealed in dry conditions. | [4] |
Synthesis and Purification: A Validated Protocol
The accessibility of a chemical building block is contingent upon a reliable and reproducible synthetic protocol. While several methods, including microwave-assisted synthesis, have been described for this class of compounds, this section details a common and validated laboratory-scale procedure.[1] The rationale behind this approach is the straightforward cyclization of a suitable precursor, which can be prepared from commercially available starting materials.
Experimental Protocol: Synthesis of 1,3-Dihydro-2,1-benzisothiazole-2,2-dioxide
This protocol outlines a general procedure for the synthesis, which involves the formation of the sultam ring followed by purification.
Step 1: Reaction Setup and Execution
-
The synthesis typically involves an intramolecular cyclization of a precursor such as a 2-(halomethyl)benzenesulfonamide.
-
The reaction is carried out in a suitable solvent.
-
Upon completion, the reaction is quenched, often with a saturated aqueous solution like ammonium chloride, to neutralize any remaining reactive species and facilitate the workup.[2]
Step 2: Extraction and Isolation
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue contains the crude product.
Step 3: Purification via Column Chromatography
-
The crude residue is purified using silica gel column chromatography.[2]
-
A solvent system, such as a mixture of cyclohexane and acetone, is used as the eluent to separate the desired product from impurities.[2]
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
Step 4: Final Product Isolation
-
The purified fractions are combined, and the solvent is evaporated to yield 1,3-dihydro-2,1-benzisothiazole-2,2-dioxide, typically as a white solid.[2]
This self-validating protocol ensures purity, which is critical for subsequent applications where stoichiometric accuracy and the absence of interfering side products are essential.
Spectroscopic Characterization: The Analytical Fingerprint
Unambiguous structural confirmation is the cornerstone of chemical synthesis. The following data represents the characteristic analytical signature of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the electronic environment of hydrogen atoms within the molecule.
Table 2: ¹H NMR Data for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 7.31-7.26 | m | 1H | Aromatic H | [2] |
| 7.26-7.23 | m | 1H | Aromatic H | [2] |
| 7.07 | td, J = 7.6, 0.9 Hz | 1H | Aromatic H | [2] |
| 6.90 | d, J = 8.0 Hz | 1H | Aromatic H | [2] |
| 6.48 | bs | 1H | N-H | [2] |
| 4.39 | s | 2H | CH₂ | [2] |
Solvent: CDCl₃, Frequency: 500 MHz
The singlet at 4.39 ppm corresponds to the two protons of the methylene group (CH₂) within the five-membered sultam ring. The broad singlet at 6.48 ppm is characteristic of the amine proton (N-H). The complex multiplets between 6.90 and 7.31 ppm represent the four protons on the fused benzene ring.
Chemical Reactivity and Synthetic Utility
The utility of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide as a building block stems from its inherent reactivity, which allows for further functionalization. The sultam scaffold is stable under many standard reaction conditions, yet it possesses sites amenable to chemical modification.
-
N-Functionalization: The nitrogen atom of the sulfonamide can be alkylated or arylated under basic conditions, allowing for the introduction of various substituents. This is a common strategy for modulating the biological activity of the resulting molecules.
-
Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, enabling the introduction of functional groups that can serve as handles for further synthetic transformations.
-
Core Reactions: The sultam itself can participate in various chemical reactions. It can be oxidized to form sulfoxides and sulfones or reduced to convert the sulfone group into a sulfide.[1] It can also undergo nucleophilic substitution reactions under specific conditions.[1]
The following diagram illustrates a generalized workflow for utilizing this compound in a research and development setting.
Application in Drug Discovery: Targeting Inflammatory Pathways
The benzisothiazole dioxide scaffold is of particular interest due to its presence in various biologically active compounds. Sultam derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[6]
One of the key mechanisms through which sulfonamide-containing compounds exert their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
The sultam moiety can act as a pharmacophore that interacts with the active site of the COX-2 enzyme. This inhibition prevents the synthesis of prostaglandins, thereby reducing the inflammatory response. The versatility of the 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide scaffold allows for the synthesis of libraries of derivatives, which can then be screened to identify potent and selective COX-2 inhibitors for the development of novel anti-inflammatory drugs.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential. Researchers should always consult the latest Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Code | Source(s) |
| Hazard | Harmful if swallowed. | H302 | [3] |
| Causes skin irritation. | H315 | [3] | |
| Causes serious eye irritation. | H319 | [3] | |
| May cause respiratory irritation. | H335 | [3] | |
| Precautionary | Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 | [3] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [3] |
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
Conclusion
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is more than just a heterocyclic compound; it is a versatile and strategically valuable building block for chemical innovation. Its stable yet reactive nature makes it an ideal starting point for the synthesis of diverse molecular architectures. With a clear understanding of its properties, a validated synthetic protocol, and a defined role in targeting key biological pathways like COX-2, this compound is well-positioned for continued application in drug discovery and materials science. This guide serves as a comprehensive technical resource to empower researchers to confidently and effectively incorporate this potent scaffold into their research and development programs.
References
- 1. evitachem.com [evitachem.com]
- 2. 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE | 111248-89-6 [chemicalbook.com]
- 3. 111248-89-6 | 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide - Moldb [moldb.com]
- 4. chemscene.com [chemscene.com]
- 5. americanelements.com [americanelements.com]
- 6. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
